Welcome to the BenchChem Online Store!
molecular formula C11H19NO3 B064025 tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate CAS No. 181269-69-2

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate

Cat. No. B064025
M. Wt: 213.27 g/mol
InChI Key: VWSBNWIPICCWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08012974B2

Procedure details

To a solution of racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester in anhydrous DCM at 0° C., ethanolic-HCl was added slowly and the reaction mixture was allowed to stir at 25° C. for 3 h. TLC (hexanes/EtOAc 40% EtOAc) showed complete consumption of the starting material. The reaction mixture was evaporated to give racemic 3-methyl-piperidin-4-one hydrochloride which was used crude in the next reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethanolic-HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH:10]([CH3:15])[CH2:9]1)=O)(C)(C)C.C(Cl)[Cl:17]>>[ClH:17].[CH3:15][CH:10]1[C:11](=[O:14])[CH2:12][CH2:13][NH:8][CH2:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)=O)C
Name
ethanolic-HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to stir at 25° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of the starting material
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.CC1CNCCC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.